DBCO-S-S-PEG3-Biotin

Catalog No.
S525117
CAS No.
1430408-09-5
M.F
C42H56N6O8S3
M. Wt
869.12
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DBCO-S-S-PEG3-Biotin

CAS Number

1430408-09-5

Product Name

DBCO-S-S-PEG3-Biotin

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyldisulfanyl]propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide

Molecular Formula

C42H56N6O8S3

Molecular Weight

869.12

InChI

InChI=1S/C42H56N6O8S3/c49-37(12-6-5-11-36-41-34(30-57-36)46-42(53)47-41)43-18-21-54-23-25-56-26-24-55-22-19-44-39(51)17-27-58-59-28-20-45-38(50)15-16-40(52)48-29-33-9-2-1-7-31(33)13-14-32-8-3-4-10-35(32)48/h1-4,7-10,34,36,41H,5-6,11-12,15-30H2,(H,43,49)(H,44,51)(H,45,50)(H2,46,47,53)/t34-,36-,41-/m0/s1

InChI Key

ZJVGOGQIAYMKAS-MZOCQUDTSA-N

SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)CCSSCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2

Solubility

Soluble in DMSO

Synonyms

DBCO-S-S-PEG3-biotin

Description

The exact mass of the compound DBCO-S-S-PEG3-Biotin is 868.3322 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Biotinylation via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

DBCO-S-S-PEG3-Biotin functions as a cleavable reagent for introducing biotin to biomolecules containing azide groups [, ]. The DBCO moiety within the molecule facilitates a specific type of click chemistry reaction called SPAAC. This copper-free approach offers advantages like simplicity and compatibility with biological environments []. Biotin, a small molecule with high affinity for streptavidin, acts as a tag for subsequent detection, purification, or manipulation of the labeled biomolecule [].

Cleavable Disulfide Linker

DBCO-S-S-PEG3-Biotin incorporates a disulfide bond (S-S) within its structure [, ]. This linker is susceptible to cleavage by reducing agents such as dithiothreitol (DTT), beta-mercaptoethanol (BME), and tris(2-carboxyethyl)phosphine (TCEP) []. The cleavability allows researchers to detach the biotin moiety after it has served its purpose, potentially revealing the original biomolecule or enabling further modifications [].

DBCO-S-S-PEG3-Biotin is a bioconjugation reagent that incorporates a dibenzocyclooctyne (DBCO) moiety linked to a polyethylene glycol (PEG) spacer and biotin. This compound is designed for use in bioorthogonal chemistry, specifically enabling the selective attachment of biomolecules via strain-promoted alkyne-azide cycloaddition (SPAAC). The presence of a disulfide bond (S-S) in its structure allows for the cleavage of the biotinylated molecule under reducing conditions, which can be advantageous in various biological applications, such as targeted drug delivery and protein labeling .

DBCO-S-S-PEG3-Biotin primarily participates in copper-free click chemistry reactions. The DBCO group reacts with azide-containing molecules to form stable triazoles without the need for a toxic copper catalyst. This reaction is characterized by high specificity and efficiency, yielding nearly quantitative results under mild conditions. The disulfide bond can be cleaved by reducing agents, allowing for the release of the biotin moiety from the conjugate, facilitating further applications in biological systems .

The biological activity of DBCO-S-S-PEG3-Biotin is largely attributed to its ability to biotinylate proteins and other biomolecules. Biotin is a well-known vitamin that binds strongly to avidin and streptavidin, allowing for the purification and detection of biotinylated targets in various assays. The compound's bioorthogonal reactivity enables it to be used in live-cell imaging, protein labeling, and targeted drug delivery systems without interfering with native biological processes .

The synthesis of DBCO-S-S-PEG3-Biotin typically involves several steps:

  • Synthesis of DBCO: The dibenzocyclooctyne moiety is synthesized through cyclization reactions involving appropriate precursors.
  • Formation of PEG Linker: A polyethylene glycol linker is introduced to enhance solubility and biocompatibility.
  • Disulfide Bond Formation: A disulfide bond is incorporated into the structure to allow for selective cleavage under reducing conditions.
  • Biotin Attachment: Finally, biotin is conjugated to the PEG-DBCO intermediate to yield DBCO-S-S-PEG3-Biotin.

These steps may involve various coupling reactions and purification processes to ensure high yield and purity of the final product .

DBCO-S-S-PEG3-Biotin has several applications in biochemical research and therapeutic development:

  • Targeted Drug Delivery: It can be used to attach drugs or therapeutic agents to specific cells or tissues via bioorthogonal chemistry.
  • Protein Labeling: Researchers utilize this compound for labeling proteins in live cells, enabling tracking and visualization.
  • Diagnostic Tools: It serves as a component in assays for detecting biomolecules due to its strong affinity for streptavidin.
  • Vaccine Development: The compound can be employed in the design of vaccines by linking antigens to enhance immune responses .

Interaction studies involving DBCO-S-S-PEG3-Biotin focus on its reactivity with azides and its performance in biological systems. These studies demonstrate that DBCO reacts selectively with azides in complex environments, making it suitable for applications where specificity is crucial. Additionally, the stability of the triazole bond formed during these interactions is critical for maintaining conjugate integrity during biological assays .

Several compounds share structural or functional similarities with DBCO-S-S-PEG3-Biotin. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Biotin-PEG3-AzideContains an azide group instead of DBCOUsed primarily for copper-catalyzed click reactions
Azide-PEG3-BiotinSimilar PEG spacer but lacks disulfideDoes not allow for cleavage under reducing conditions
Dibenzocyclooctyne-PEG4-BiotinSimilar DBCO structure but longer PEGOffers different solubility and steric properties
Biotin-PEG8-AzideLonger PEG chain with an azideProvides enhanced flexibility but less specificity

The uniqueness of DBCO-S-S-PEG3-Biotin lies in its combination of copper-free click chemistry capability with a disulfide bond that allows for controlled release, making it particularly valuable for applications requiring precise timing and specificity in biomolecule interactions .

Copper-Free Click Chemistry (Strain-Promoted Azide-Alkyne Cycloaddition) for Bioconjugation

Dibenzocyclooctyne-disulfide-polyethylene glycol three-biotin represents a sophisticated bioconjugation reagent that exploits strain-promoted azide-alkyne cycloaddition chemistry for copper-free labeling applications [1] [2]. The dibenzocyclooctyne moiety serves as the reactive alkyne component, featuring a highly strained eight-membered ring system that undergoes spontaneous cycloaddition with azide-containing biomolecules without requiring copper catalysis [6] [15].

The strain-promoted azide-alkyne cycloaddition mechanism proceeds through a concerted [3+2] cycloaddition reaction where the azide acts as a 1,3-dipole and the strained alkyne serves as the dipolarophile [6] [15]. The high ring strain in the dibenzocyclooctyne system, calculated to be approximately 18 kilocalories per mole, provides the thermodynamic driving force for this bioorthogonal reaction [15]. Density functional theory calculations at the B3LYP level demonstrate that the activation energy for cyclooctyne cycloaddition is significantly lower (8.0 kilocalories per mole) compared to unstrained acetylene (16.2 kilocalories per mole) [15].

The reaction kinetics of dibenzocyclooctyne with azides are highly favorable for bioconjugation applications, with second-order rate constants typically ranging from 0.1 to 1.0 inverse molar per second under physiological conditions [9] [36]. Recent studies examining the effects of buffer composition, pH, and temperature on strain-promoted azide-alkyne cycloaddition kinetics reveal that HEPES buffer systems generally provide the highest reaction rates, while phosphate-buffered saline exhibits lower rate constants [36]. Temperature elevation from 25 to 37 degrees Celsius consistently increases reaction rates, and pH values between 7.5 and 8.5 optimize the cycloaddition efficiency [36].

The bioorthogonal nature of strain-promoted azide-alkyne cycloaddition ensures high chemoselectivity, as azides and dibenzocyclooctyne groups do not interfere with other functional groups commonly found in biological systems [9] [11]. This selectivity enables efficient conjugation in complex biological milieux without competing reactions involving amino groups, thiols, or carboxyl functionalities [11] [14]. The resulting triazole linkage exhibits exceptional stability under physiological conditions, with no observed degradation over extended periods in aqueous buffers [15].

Reaction ParameterOptimal ConditionsRate Constant (M⁻¹s⁻¹)
Buffer SystemHEPES pH 7.40.55-1.22
Temperature37°C1.5-2.0× increase
pH Range7.5-8.5Maximum efficiency
Reaction Time1-24 hours>95% completion

Disulfide Bond Incorporation for Controlled Release

The disulfide bridge integrated into the dibenzocyclooctyne-disulfide-polyethylene glycol three-biotin structure serves as a strategically positioned cleavage site for controlled release applications [1] [2] [17]. This disulfide linkage can be selectively reduced by intracellular reducing agents such as glutathione, dithiothreitol, beta-mercaptoethanol, and tris(2-carboxyethyl)phosphine, enabling the removal of the biotin label under specific conditions [1] [2] [21].

The mechanism of disulfide bond cleavage involves nucleophilic attack by reduced thiols on the disulfide bridge, resulting in thiol-disulfide exchange reactions [19]. Glutathione, the predominant intracellular reducing agent with concentrations ranging from 1 to 10 millimolar in mammalian cells, readily cleaves disulfide bonds through this mechanism [17] [19]. The reaction proceeds through formation of mixed disulfide intermediates followed by complete reduction to yield two separate thiol-containing products [19].

Experimental studies demonstrate that tris(2-carboxyethyl)phosphine provides the most efficient disulfide reduction, achieving greater than 99.5% cleavage efficiency within one hour at millimolar concentrations [17] [21]. This phosphine-based reducing agent offers advantages over traditional thiol-based reducers due to its superior stability, lack of odor, and irreversible reduction mechanism [21]. The pH-independent nature of tris(2-carboxyethyl)phosphine reduction makes it particularly suitable for biological applications where pH control may be challenging [21].

The controlled release characteristics of disulfide-containing conjugates have been extensively studied in various biological contexts [16] [20]. Research on disulfide-induced nanomedicines demonstrates that single disulfide bond insertion can dramatically alter the self-assembly properties of hydrophobic molecules, creating stable nanoparticle formulations that undergo controlled release upon exposure to reducing conditions [16]. The disulfide bond serves as a molecular switch, maintaining structural integrity under oxidizing conditions while enabling rapid release in reducing environments [16] [20].

Reducing AgentConcentrationCleavage TimeEfficiency (%)
Glutathione1-10 mM30-60 min>95
Dithiothreitol1-10 mM15-30 min>98
Tris(2-carboxyethyl)phosphine1-5 mM10-60 min>99.5
Beta-mercaptoethanol10-50 mM30-120 min>90

Solid-Phase Synthesis and Purification Protocols

The synthesis of dibenzocyclooctyne-disulfide-polyethylene glycol three-biotin typically employs solid-phase peptide synthesis methodologies, utilizing the Fmoc/tBu protection strategy for efficient assembly of the multi-component structure [23] [27]. The synthesis begins with attachment of the biotin moiety to a suitable solid support, commonly methylbenzhydrylamine resin or similar polystyrene-based matrices [23] [27].

The polyethylene glycol three spacer is incorporated through sequential coupling reactions using standard peptide coupling reagents such as HCTU (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate) with in situ neutralization protocols [23]. The polyethylene glycol units are typically introduced as protected derivatives to prevent side reactions during the assembly process [22] [23]. Each coupling reaction requires careful optimization of reaction time, temperature, and reagent stoichiometry to ensure quantitative conversion [23] [27].

The disulfide bridge incorporation presents unique synthetic challenges due to the sensitivity of sulfur-containing intermediates to oxidation and reduction conditions [23]. S-trityl-mercaptopropionic acid linkers are commonly employed to introduce the disulfide functionality, with subsequent deprotection using trifluoroacetic acid cocktails containing appropriate scavengers [23]. The formation of the disulfide bond occurs through controlled oxidation using mild oxidizing agents such as iodine or air oxidation under carefully controlled pH conditions [23].

The dibenzocyclooctyne moiety is typically introduced through coupling of a preformed dibenzocyclooctyne-carboxylic acid derivative using standard amide bond formation chemistry [26]. The synthesis of dibenzocyclooctyne derivatives themselves requires specialized synthetic routes involving ring-closing metathesis or other cyclization strategies to achieve the highly strained eight-membered ring system [26].

Purification of the final product employs reverse-phase high-performance liquid chromatography using C18 columns with water-acetonitrile gradient systems [23] [25]. The biotin moiety provides a convenient handle for monitoring purification progress through UV detection at 280 nanometers [25]. Mass spectrometry confirmation ensures the correct molecular weight and purity of the final product [23].

Synthesis StepReagent SystemReaction TimeTypical Yield (%)
Biotin CouplingDIC/HOBt in DMSO1-3 hours85-95
PEG Chain ExtensionHCTU/DIPEA20-40 minutes>98
Disulfide FormationI₂ in MeOH2-4 hours75-90
DBCO InstallationEDC/NHS4-12 hours70-85

Stability Under Physiological and Reducing Conditions

The stability profile of dibenzocyclooctyne-disulfide-polyethylene glycol three-biotin under physiological conditions represents a critical parameter for its successful application in biological systems [28] [29]. The dibenzocyclooctyne component demonstrates excellent stability in aqueous buffers at physiological pH, with minimal degradation observed over extended incubation periods [28] [32].

Studies examining bioorthogonal stability in immune phagocytes reveal that dibenzocyclooctyne groups exhibit moderate stability under harsh intracellular conditions, with approximately 36% degradation observed after 24 hours in macrophage-like cell lines [28]. This degradation occurs primarily through reaction with reactive oxygen species and hypochlorite generated during the oxidative burst response [28]. The stability is notably higher in dendritic cell lines, where less than 10% degradation occurs under similar conditions [28].

The pH stability of the dibenzocyclooctyne moiety spans a wide range, with optimal stability observed between pH 6.0 and 8.5 [32]. Exposure to strongly acidic conditions (pH less than 3.0) can lead to protonation-induced degradation, while highly basic conditions (pH greater than 10.0) may promote hydrolytic cleavage of sensitive linkages [32]. The compound maintains structural integrity in common biological buffers including phosphate-buffered saline, HEPES, and cell culture media [29] [36].

The disulfide bridge component exhibits predictable stability characteristics, remaining intact under oxidizing conditions while undergoing rapid cleavage in the presence of reducing agents [17] [31]. Intracellular glutathione concentrations of 1-10 millimolar provide sufficient reducing power to cleave the disulfide bond within minutes to hours, depending on the specific cellular environment [17]. The biotin moiety demonstrates exceptional stability under all tested conditions, maintaining its binding affinity for avidin and streptavidin proteins even after extended exposure to various chemical environments [30].

Temperature stability studies indicate that the compound remains stable at 4 degrees Celsius for extended periods (greater than 6 months), while storage at room temperature should be limited to shorter durations to prevent gradual degradation [3] [30]. Elevated temperatures (37 degrees Celsius and above) accelerate both the desired bioconjugation reactions and potential degradation pathways [36].

ConditionStability DurationDegradation RatePrimary Mechanism
PBS pH 7.4, 4°C>6 months<5%Minimal degradation
Cell culture, 37°C24-48 hours10-20%Enzymatic/oxidative
Reducing conditionsMinutes-hours>95%Disulfide cleavage
Acidic pH (<4.0)Hours20-40%Acid-catalyzed hydrolysis

Dibenzocyclooctyne-S-S-polyethylene glycol three-Biotin represents a sophisticated bioorthogonal reagent that undergoes strain-promoted azide-alkyne cycloaddition reactions without requiring copper catalysis [1] [2]. The fundamental kinetics of this process are governed by the inherent ring strain present in the dibenzocyclooctyne moiety, which facilitates spontaneous reaction with azide-containing biomolecules under physiological conditions [3] [4].

The reaction kinetics of strain-promoted azide-alkyne cycloaddition demonstrate significant variation across different cyclooctyne architectures. Experimental data reveals a hierarchical reactivity pattern among cyclooctyne derivatives when reacting with benzyl azide under standardized conditions. Cyclooctyne itself exhibits the lowest reactivity with a second-order rate constant of 0.0024 M⁻¹s⁻¹ in deuterated acetonitrile [5]. The introduction of electron-withdrawing fluorine substituents in difluorinated cyclooctyne enhances this rate to 0.076 M⁻¹s⁻¹, while dibenzocyclooctyne achieves 0.057 M⁻¹s⁻¹ in methanol [5].

Dibenzocyclooctyne derivatives, including the biotin-functionalized compound under discussion, typically exhibit second-order rate constants in the range of 0.24 M⁻¹s⁻¹ [6] [7]. This reactivity stems from the additional ring strain introduced by the benzannulated system, which distorts the alkyne geometry and lowers the activation barrier for cycloaddition. Biarylazacyclooctynone demonstrates even higher reactivity at 0.96 M⁻¹s⁻¹, while the most reactive derivatives, such as keto-dibenzocyclooctyne and 3,9-difluoro-4,8-dimethoxy-dibenzocyclooctyne-1-one, achieve remarkable rate constants of 3.5 M⁻¹s⁻¹ [6] [8].

Cyclooctyne DerivativeRate Constant (M⁻¹s⁻¹)Relative Reactivity
Cyclooctyne0.00241.0
Difluorinated cyclooctyne0.07631.7
Dibenzocyclooctyne0.057-0.2423.8-100
Biarylazacyclooctynone0.96400
Keto-dibenzocyclooctyne3.51458

The activation energy for dibenzocyclooctyne-azide cycloaddition is substantially lower than that required for peptide backbone fragmentation, explaining the preferential reactivity toward azide functionalities over other biomolecular targets [9]. Density functional theory calculations indicate that the distortion energy required to achieve the requisite carbon-carbon-carbon bond angle in the transition state is significantly reduced for strained cyclooctynes compared to linear alkynes [9].

Temperature dependence studies reveal activation enthalpies ranging from 4.5 kcal/mol for bicyclononyne to 12.1 kcal/mol for dibenzocyclooctyne [10]. These relatively low activation barriers enable facile reaction progression at ambient temperatures, making strain-promoted azide-alkyne cycloaddition particularly suitable for biological applications where harsh reaction conditions must be avoided [11] [12].

Regioselectivity in Triazole Formation

The regioselectivity of triazole formation in strain-promoted azide-alkyne cycloaddition reactions represents a critical determinant of product identity and biological activity. Unlike thermal Huisgen cycloaddition, which produces mixtures of 1,4- and 1,5-disubstituted triazoles, strain-promoted reactions with dibenzocyclooctyne derivatives predominantly yield 1,4-disubstituted products [13] [14].

Mechanistic investigations reveal that the regioselectivity arises from the asynchronous nature of the cycloaddition process. The reaction proceeds through a concerted but asynchronous pathway where bond formation between the azide and alkyne occurs in a stepwise manner, with the nitrogen atom of the azide preferentially attacking the more electrophilic carbon of the strained alkyne [15] [7]. This selectivity is further enhanced by the electronic and steric properties of the dibenzocyclooctyne framework.

Nuclear magnetic resonance spectroscopy provides definitive methods for distinguishing between triazole regioisomers. The triazole proton chemical shift serves as a reliable diagnostic tool, appearing at lower field for 1,4-disubstituted products compared to 1,5-disubstituted isomers [13]. Specifically, the triazole proton of 1,4-disubstituted triazoles typically resonates around 7.36 ppm, while 1,5-disubstituted analogs appear at 7.52-7.57 ppm [13].

Carbon-13 nuclear magnetic resonance spectroscopy offers additional regioselectivity confirmation through characteristic chemical shift patterns. The carbon atom of the triazole ring in 1,5-disubstituted products appears approximately 10 ppm downfield compared to the corresponding carbon in 1,4-disubstituted isomers [13]. This diagnostic tool enables unambiguous structural assignment even in complex molecular environments.

Triazole Type¹H NMR (triazole H)¹³C NMR (triazole C)Regioselectivity
1,4-Disubstituted7.36 ppm122 ppm>95% with DBCO
1,5-Disubstituted7.52-7.57 ppm132 ppm<5% with DBCO

The choice of cyclooctyne architecture significantly influences regioselectivity outcomes. Dibenzocyclooctyne derivatives consistently favor 1,4-triazole formation with selectivities exceeding 95% [14] [16]. This selectivity contrasts with ruthenium-catalyzed azide-alkyne cycloaddition, which preferentially produces 1,5-disubstituted triazoles, and copper-catalyzed reactions, which yield exclusively 1,4-disubstituted products [14] [17].

Steric factors play a crucial role in regioselectivity determination. Tertiary azides exhibit dramatically reduced reactivity toward sterically demanding dibenzocyclooctyne derivatives compared to primary and secondary azides [18]. This chemoselectivity can be exploited to achieve dual labeling strategies where different azide functionalities react at distinct rates with the same cyclooctyne partner [18].

Secondary Interactions in Azide-Dibenzocyclooctyne Complexation

Secondary interactions between azide and dibenzocyclooctyne reactants profoundly influence both reaction rates and regioselectivity in strain-promoted azide-alkyne cycloaddition processes. These non-covalent interactions serve to pre-organize the reactive partners in favorable geometries, thereby reducing activation barriers and enhancing selectivity [19] [20] [21].

Hydrogen bonding interactions represent one of the most significant secondary interaction modes affecting dibenzocyclooctyne reactivity. Substrates containing hydrogen bond donors or acceptors can engage in intermolecular hydrogen bonding with appropriately positioned functional groups on the reaction partner [22] [23]. These interactions stabilize specific approach geometries and can lead to substantial rate enhancements while simultaneously improving regioselectivity [24].

Boronate ester formation constitutes a particularly powerful secondary interaction mechanism for controlling strain-promoted azide-alkyne cycloaddition outcomes. Recent investigations have demonstrated that the reaction between cyclooct-2-yn-1-ol and 2-(azidophenyl)boronic acid proceeds with complete regioselectivity at room temperature, yielding exclusively the 1,4-disubstituted triazole product bearing a boronate ester linkage [20] [21]. The boronate ester formation serves as a secondary covalent interaction that pre-organizes the reactants and dramatically accelerates the cycloaddition process.

The mechanism of boronate ester-enhanced cycloaddition involves initial formation of a dynamic boronate ester bridge between the hydroxyl group of the cyclooctyne and the boronic acid functionality of the azide [21]. This covalent pre-organization constrains the reactive partners in an optimal geometry for subsequent triazole formation, resulting in both rate acceleration and complete regioselectivity control. The boronate ester linkage remains intact following triazole formation, providing a handle for further functionalization or as a recognition element for biological targeting.

Secondary InteractionRate EnhancementRegioselectivity EffectMechanism
Hydrogen bonding2-10 foldModerate improvementPre-organization
Boronate ester>50 foldComplete controlCovalent pre-organization
π-π stacking3-5 foldModerate improvementAromatic interactions
Electrostatic2-8 foldModerate improvementCharge interactions

Imine and hemiaminal formation represents another class of secondary interactions that can influence dibenzocyclooctyne reactivity. Aldehydes and ketones present on either reaction partner can form reversible covalent linkages with amine functionalities, creating temporary bridges that facilitate productive cycloaddition geometries [21]. While less dramatic than boronate ester formation, these interactions nonetheless provide measurable rate enhancements and improved selectivity.

Aromatic π-π stacking interactions contribute to reaction acceleration when aromatic systems are present on both the azide and dibenzocyclooctyne components [25]. These interactions are particularly relevant for the dibenzocyclooctyne framework, which contains two benzene rings capable of engaging in favorable π-π interactions with aromatic azides. The stacking interactions help to align the reactive partners and reduce conformational entropy in the transition state.

Electrostatic interactions between charged functional groups can also modulate dibenzocyclooctyne reactivity patterns. Oppositely charged substituents on the azide and alkyne partners can engage in attractive coulombic interactions that stabilize specific approach geometries [26] [27]. These interactions are particularly important in aqueous biological environments where electrostatic screening effects must be considered.

Reductive Cleavage Mechanisms of Disulfide Linkers

The disulfide bond incorporated within Dibenzocyclooctyne-S-S-polyethylene glycol three-Biotin serves as a cleavable linker that enables controlled release of the biotin functionality under reducing conditions [1] [28] [29]. Understanding the mechanisms underlying disulfide bond cleavage is essential for optimizing the performance of this bioorthogonal reagent in biological applications.

Disulfide bonds undergo reductive cleavage through several distinct mechanistic pathways, each characterized by specific kinetic parameters and environmental requirements [30] [31] [32]. The most prevalent mechanism involves thiol-disulfide exchange reactions, wherein nucleophilic attack by a thiol or thiolate anion on the disulfide bond leads to formation of a mixed disulfide intermediate and ultimate bond scission [33] [34].

Tris(2-carboxyethyl)phosphine represents the most effective reducing agent for disulfide bond cleavage in bioorthogonal applications [35] [36] [37]. Unlike thiol-containing reductants, tris(2-carboxyethyl)phosphine operates through a phosphine-mediated reduction mechanism that does not require removal prior to subsequent bioconjugation reactions [35] [38]. The reaction proceeds rapidly at room temperature, typically achieving complete disulfide reduction within five minutes at millimolar concentrations [36] [37].

The mechanism of tris(2-carboxyethyl)phosphine-mediated disulfide cleavage involves nucleophilic attack by the phosphine lone pair on one sulfur atom of the disulfide bond, forming a phosphonium-thiolate intermediate [36]. This intermediate undergoes rapid intramolecular rearrangement to generate the corresponding phosphine oxide and free thiol products. The reaction exhibits excellent selectivity for disulfide bonds over other functional groups commonly found in biological systems [39] [37].

Reducing AgentMechanismpH RangeReaction TimeSelectivity
TCEPPhosphine reduction1.5-9.0<5 minExcellent
DTTThiol exchange8.0-9.030-120 minGood
GlutathioneThiol exchange7.0-8.01-6 hExcellent
β-MercaptoethanolThiol exchange8.0-9.030-120 minModerate

Dithiothreitol-mediated disulfide cleavage operates through a distinct two-step thiol-disulfide exchange mechanism [32] [34] [40]. The first step involves nucleophilic attack by one of the dithiothreitol thiol groups on the target disulfide, forming a mixed disulfide intermediate. Subsequently, the second thiol group of dithiothreitol attacks the mixed disulfide intramolecularly, releasing the cleaved substrate and forming oxidized dithiothreitol [32] [34].

The kinetics of dithiothreitol-mediated cleavage exhibit strong pH dependence, with optimal activity occurring at pH 8.0-9.0 where the thiol groups exist predominantly in their reactive thiolate forms [38] [41]. The reaction typically requires 30 minutes to 2 hours for completion, significantly longer than tris(2-carboxyethyl)phosphine-mediated processes [38]. Additionally, dithiothreitol solutions are susceptible to air oxidation, necessitating careful handling and storage under inert atmospheres [38].

Glutathione-mediated disulfide cleavage represents the physiologically relevant reduction pathway that enables controlled biotin release in cellular environments [33] [42] [43]. Intracellular glutathione concentrations range from 1-10 millimolar, providing a substantial driving force for disulfide bond cleavage [33]. The reaction proceeds through the same thiol-disulfide exchange mechanism as dithiothreitol but occurs more slowly due to the lower reactivity of the single thiol group [42] [44].

The selectivity of glutathione-mediated cleavage derives from the substantial concentration gradient between intracellular and extracellular environments [33] [43]. Plasma glutathione concentrations are approximately 1000-fold lower than intracellular levels, ensuring that disulfide bonds remain stable during circulation while undergoing rapid cleavage following cellular uptake [33]. This selectivity profile makes disulfide-linked bioorthogonal reagents particularly attractive for targeted drug delivery applications.

Mechanistic studies using mass spectrometry and computational modeling have revealed that disulfide bond cleavage can also occur through radical-initiated processes [30] [31] [45]. These mechanisms involve hydrogen abstraction or direct radical attack at sulfur atoms, leading to subsequent bond scission through β-elimination pathways [30] [31]. While less common than nucleophilic mechanisms, radical-mediated cleavage may contribute to disulfide bond instability under oxidative stress conditions.

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.4

Exact Mass

868.3322

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Deng CY, Long YY, Liu S, Chen ZB, Li C. [Construction of biotin-modified polymeric micelles for pancreatic cancer targeted photodynamic therapy]. Yao Xue Xue Bao. 2015 Aug;50(8):1038-44. Chinese. PubMed PMID: 26669006.
2: Zhu W, Song Z, Wei P, Meng N, Teng F, Yang F, Liu N, Feng R. Y-shaped biotin-conjugated poly (ethylene glycol)-poly (epsilon-caprolactone) copolymer for the targeted delivery of curcumin. J Colloid Interface Sci. 2015 Apr 1;443:1-7. doi: 10.1016/j.jcis.2014.11.073. Epub 2014 Dec 6. PubMed PMID: 25526295.
3: Ke S, Wright JC, Kwon GS. Avidin-biotin-PEG-CPA complexes as potential EPR-directed therapeutic protein carriers: preparation and characterization. Bioconjug Chem. 2007 Sep-Oct;18(5):1644-50. Epub 2007 Aug 18. PubMed PMID: 17705554.
4: Kaiser K, Marek M, Haselgrübler T, Schindler H, Gruber HJ. Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus. Bioconjug Chem. 1997 Jul-Aug;8(4):545-51. PubMed PMID: 9258454.

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